N-((5-((2-oxo-2-phenylethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide
Description
N-((5-((2-oxo-2-phenylethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide is a synthetic 1,2,4-triazole derivative featuring a trifluoromethylbenzamide moiety and a phenyl-substituted thioether side chain. Its synthesis follows a multi-step protocol involving S-alkylation of 1,2,4-triazole precursors with α-halogenated ketones (e.g., 2-bromoacetophenone) under basic conditions, as detailed in analogous triazole syntheses . Structural confirmation relies on spectral techniques (IR, ¹H/¹³C-NMR, MS), with IR bands at ~1247–1255 cm⁻¹ (C=S stretching) and absence of νS-H (~2500–2600 cm⁻¹) confirming thione tautomer dominance .
Properties
IUPAC Name |
N-[(5-phenacylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F3N4O2S/c26-25(27,28)20-14-8-7-13-19(20)23(34)29-15-22-30-31-24(32(22)18-11-5-2-6-12-18)35-16-21(33)17-9-3-1-4-10-17/h1-14H,15-16H2,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOFNRKHSASYEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC(=O)C4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-((2-oxo-2-phenylethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide is a compound of interest due to its diverse biological activities. This article synthesizes available research findings, including synthetic pathways, biological evaluations, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a complex structure characterized by:
- A triazole ring which is pivotal for its biological activity.
- A trifluoromethyl group that enhances lipophilicity and potentially improves bioavailability.
- A thioether linkage that may contribute to its pharmacological properties.
The synthesis typically involves multi-step reactions starting from 2-bromoacetophenone and thiourea derivatives, leading to the formation of the triazole moiety through cyclization reactions .
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antioxidant Activity
Research indicates that derivatives of triazole compounds exhibit significant antioxidant properties. For instance, certain synthesized triazole-thioether derivatives demonstrated antioxidant activity surpassing that of ascorbic acid in DPPH radical scavenging assays . This suggests potential applications in preventing oxidative stress-related diseases.
2. Antimicrobial Properties
Triazole derivatives have shown promising antibacterial and antifungal activities. For example, compounds similar to this compound have been tested against various pathogenic bacteria and fungi, demonstrating significant efficacy .
3. Anticancer Potential
Studies have highlighted the anticancer properties of triazole derivatives. The compound has been evaluated for its antiproliferative effects against various cancer cell lines, showing IC50 values indicating effective inhibition of cell growth . Notably, structural modifications can enhance these effects significantly.
4. Enzyme Inhibition
Inhibitory effects on enzymes such as acetylcholinesterase have been documented. These compounds may serve as potential leads in the development of treatments for neurodegenerative diseases .
Research Findings and Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | The compound exhibited IC50 values of 9.6 µM against HeLa cells | In vitro antiproliferative assays |
| Study 2 | Significant antioxidant capacity compared to ascorbic acid | DPPH radical scavenging assay |
| Study 3 | Effective against multiple bacterial strains with MIC values < 10 µg/mL | Antibacterial susceptibility testing |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The benzamide core and triazole-thioether functional groups in the compound enable nucleophilic substitution reactions. The trifluoromethyl (-CF₃) group acts as an electron-withdrawing moiety, enhancing the electrophilicity of adjacent positions.
-
Amide Bond Reactivity :
The benzamide group undergoes nucleophilic attack at the carbonyl carbon, particularly under acidic or basic conditions. For example, hydrolysis of the amide bond can yield 2-(trifluoromethyl)benzoic acid and the corresponding amine derivative . -
Thioether Sulfur Reactivity :
The thioether (-S-) linkage in the side chain is susceptible to nucleophilic displacement. In the presence of oxidizing agents (e.g., H₂O₂, mCPBA), it forms sulfoxides or sulfones .
Table 1: Nucleophilic Reactions
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Amide Hydrolysis | 6M HCl, reflux | 2-(Trifluoromethyl)benzoic acid + amine | |
| Thioether Oxidation | H₂O₂, CH₂Cl₂, 0°C | Sulfoxide derivative |
Oxidation-Reduction Reactions
The triazole ring and phenacyl-thioether moieties participate in redox processes.
-
Triazole Ring Stability :
1,2,4-Triazole derivatives are redox-inert under mild conditions but undergo ring-opening under strong reducing agents (e.g., LiAlH₄) to form open-chain thiols or amines . -
Phenacyl Group Reduction :
The 2-oxo-2-phenylethyl group can be reduced to a 2-hydroxy-2-phenylethyl derivative using NaBH₄ or other hydride donors.
Table 2: Redox Reactions
| Reaction | Reagents | Outcome | References |
|---|---|---|---|
| Triazole Reduction | LiAlH₄, THF | Open-chain thiol | |
| Ketone Reduction | NaBH₄, MeOH | Secondary alcohol |
Acid/Base-Catalyzed Reactions
The compound exhibits pH-dependent reactivity due to its amide and triazole functionalities.
-
Amide Deprotonation :
In basic media (e.g., NaOH), the amide nitrogen loses a proton, forming a resonance-stabilized anion that enhances nucleophilic attack at the carbonyl carbon . -
Triazole Protonation :
Under acidic conditions, the triazole ring undergoes protonation at N1 or N4, altering its electronic properties and reactivity .
Key Observations :
-
Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO).
-
Stability : Degrades at temperatures >150°C, releasing CO₂ and trifluoromethylbenzene fragments .
Cycloaddition and Cross-Coupling Reactions
The triazole-thioether moiety participates in cycloaddition reactions, particularly with alkenes or alkynes under catalytic conditions.
-
Click Chemistry :
The triazole group can act as a dipolarophile in Huisgen cycloaddition with azides, forming 1,2,3-triazole-linked conjugates . -
Suzuki-Miyaura Coupling :
The phenyl group attached to the triazole undergoes cross-coupling with boronic acids in the presence of Pd catalysts .
Table 3: Catalytic Reactions
| Reaction Type | Catalysts | Products | References |
|---|---|---|---|
| Huisgen Cycloaddition | Cu(I), RT | 1,2,3-Triazole conjugate | |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Core Structural Modifications
The compound’s closest analogs include S-alkylated 1,2,4-triazoles with variations in substituents (Table 1).
Table 1. Structural and spectral comparison with analogs.
Functional Group Impact on Properties
- Trifluoromethylbenzamide vs. Phenylsulfonyl Groups : The trifluoromethyl group in the target compound introduces strong electron-withdrawing effects, enhancing lipophilicity and resistance to oxidative metabolism compared to phenylsulfonyl analogs (e.g., compounds [10–15]) .
- In contrast, pyrazole- or thiophene-containing analogs (e.g., ) exhibit π-π stacking capabilities but reduced steric hindrance.
- Tautomeric Behavior : Unlike compounds with thiol-thione equilibria (e.g., ), the target compound’s tautomerism is suppressed due to the absence of νS-H bands, stabilizing the thione form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
